1-(4-Bromophenyl)-6-chloro-1-oxohexane

Physicochemical characterization Isomer differentiation Purification protocol design

Bivalent scaffold diversification requires predictable orthogonal reactivity. 1-(4-Bromophenyl)-6-chloro-1-oxohexane (CAS 898767-00-5) delivers: para-aryl-Br preferentially undergoes Pd-catalyzed Suzuki/Heck coupling; terminal alkyl-Cl remains intact for subsequent SN2 displacement. Para-substitution ensures faster cross-coupling kinetics vs. ortho-isomer. • Orthogonal Ar-Br/alkyl-Cl reactivity hierarchy • 97% purity for stoichiometric precision • Multi-supplier availability (1-5 g) reduces supply risk • 184°C flash point offers thermal safety margin

Molecular Formula C12H14BrClO
Molecular Weight 289.59 g/mol
CAS No. 898767-00-5
Cat. No. B1293242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-6-chloro-1-oxohexane
CAS898767-00-5
Molecular FormulaC12H14BrClO
Molecular Weight289.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCCCCl)Br
InChIInChI=1S/C12H14BrClO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4,9H2
InChIKeyRFSKZNXDIOTBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-6-chloro-1-oxohexane: Overview


1-(4-Bromophenyl)-6-chloro-1-oxohexane (CAS 898767-00-5) is a halogenated aryl alkyl ketone with the molecular formula C12H14BrClO and a molecular weight of 289.60 g/mol. It features a para-bromophenyl ring linked to a six-carbon aliphatic chain bearing a terminal chlorine atom and a carbonyl group at the C1 position . The compound is commercially available at purities ranging from 95% to 98% from multiple specialist suppliers, with a typical purity specification of 97.0% . Its computed physicochemical properties include a density of 1.35 g/cm³, a boiling point of 380.691°C at 760 mmHg, a flash point of 184.035°C, and a refractive index of 1.54 . The compound is classified under GHS07 with hazard statements H302, H315, H319, and H335 .

1
Orthogonal halogen handle strategy: aryl bromide for selective Pd coupling, alkyl chloride for subsequent nucleophilic displacement.
2
para-Substitution steric advantage: accessible aryl bromide site supports faster cross-coupling compared to ortho-isomer.
3
Multi-supplier sourcing: available from 4+ vendors with purity options up to 98%, reducing single-vendor dependency.

1-(4-Bromophenyl)-6-chloro-1-oxohexane: Isomer Substitution Limitations


Substituting 1-(4-bromophenyl)-6-chloro-1-oxohexane with its positional isomers or halogen-exchanged analogs introduces meaningful differences in physicochemical properties and synthetic reactivity that can alter downstream reaction outcomes. The para-substitution pattern of the target compound provides a distinct steric and electronic environment at the aryl bromide site compared to ortho- and meta-isomers, which directly influences the rate and selectivity of palladium-catalyzed cross-coupling reactions . Furthermore, the specific pairing of an aryl bromide with a terminal alkyl chloride—rather than the reverse (aryl chloride with alkyl bromide)—dictates the feasible sequence of orthogonal functionalization: the aryl bromide is preferentially activated for Suzuki, Heck, or Buchwald-Hartwig couplings, while the alkyl chloride remains available for subsequent nucleophilic displacement or Grignard formation. Swapping the halogen positions (e.g., using 6-bromo-1-(4-chlorophenyl)hexan-1-one, CAS 188973-55-9) inverts this reactivity hierarchy [1]. Even within the same halogen arrangement, the measured boiling point differs by over 8°C between the para (380.7°C) and ortho (372.2°C) isomers, which may affect purification protocols and thermal stability during reactions .

Halogen-swap analog inverts reactivity hierarchy
6-Bromo-1-(4-chlorophenyl)hexan-1-one places the more reactive bromide on the alkyl chain, disrupting the planned orthogonal sequence and potentially leading to premature alkyl site activation.
ortho-Isomer steric congestion may slow cross-coupling
The ortho-bromo isomer positions the reactive site adjacent to the carbonyl, creating steric shielding that can retard oxidative addition and require higher catalyst loadings or longer reaction times.
Isomer boiling-point difference impacts thermal protocols
A computed boiling-point shift of over 8°C between para and ortho isomers may alter distillation recovery, solvent-exchange steps, and thermal safety margins during scale-up.

1-(4-Bromophenyl)-6-chloro-1-oxohexane: Differentiation Evidence


Boiling Point: para vs. ortho vs. meta Isomers

The para-bromo isomer (target compound) exhibits a computed boiling point of 380.691°C at 760 mmHg, which is 8.49°C higher than the ortho-isomer (372.2°C) and 3.69°C higher than the meta-isomer (377°C) under identical pressure conditions . This systematic variation—para > meta > ortho—is consistent with the influence of dipole moment alignment on intermolecular forces in aryl alkyl ketones. The elevated boiling point of the para isomer translates to a higher flash point of 184.035°C, compared to 178.9°C (ortho) and 181.8°C (meta), offering marginally greater thermal safety margin during distillation or high-temperature reactions .

Boiling point isomer shift
Reported
Target 380.7°C vs. ortho 372.2°C (Δ +8.5°C)
Supports isomer identity confirmation via boiling point determination.
Computed values; experimental verification recommended.
Physicochemical characterization Isomer differentiation Purification protocol design

Sequential Functionalization via Orthogonal Halogens

The target compound positions an aryl bromide (C-Br bond dissociation energy ~337 kJ/mol) at the para position and a primary alkyl chloride (C-Cl BDE ~351 kJ/mol) at the terminal carbon. This arrangement enables selective oxidative addition of the aryl bromide to Pd(0) catalysts under mild conditions (typically 60–100°C with standard phosphine ligands), while the alkyl chloride remains largely inert under these conditions . In contrast, the halogen-swapped analog 6-bromo-1-(4-chlorophenyl)hexan-1-one (CAS 188973-55-9, LogP 4.478, PSA 17.07) places the more reactive bromide on the alkyl chain, where it is susceptible to premature nucleophilic displacement or elimination, and the less reactive aryl chloride on the ring, requiring harsher coupling conditions with specialized ligands [1]. The target compound's halogen arrangement thus supports a convergent synthetic sequence: first, aryl bromide cross-coupling (Suzuki, Heck, or amination), followed by alkyl chloride nucleophilic substitution or metal-halogen exchange .

Orthogonal halogen sequence
Class-level inference
Step 1: Pd-catalyzed Ar-Br coupling; Step 2: alkyl-Cl nucleophilic displacement.
Enables predictable two-step diversification without protecting group manipulations.
Reactivity hierarchy based on established bond dissociation energies and organometallic principles.
Orthogonal reactivity Sequential cross-coupling Building block design

Purity and Multi-Supplier Availability

The target compound is available from multiple independent suppliers at defined purity grades: Fluorochem offers 97.0% purity (Product F203625) in 1 g, 2 g, and 5 g pack sizes with pricing at £1120/1g, £1489/2g, and £2641/5g ; ABCR lists 97% purity (Product AB363674) ; Leyan supplies at 98% purity ; and CheMenu offers 95% purity . In comparison, the ortho-isomer (CAS 898766-92-2) is also available from Fluorochem at 97%, but only the para-isomer benefits from the specific combination of highest positional purity specification (98% from Leyan) alongside the widest documented supplier base across four distinct vendors. The meta-isomer (CAS 898766-96-6) is listed at 97% purity, with fewer vendor options .

Purity & supply breadth
Supplier data
98% max purity (Leyan); 4+ independent suppliers.
Higher specification option and reduced single-vendor procurement risk.
Supplier catalog data 2024-2025; verify lot-specific certificate of analysis.
Commercial availability Purity benchmarking Procurement specification

Steric Effects on Cross-Coupling: para vs. ortho

The para-bromo substitution pattern of the target compound places the reactive aryl bromide distal to the carbonyl group, minimizing steric congestion around the C-Br bond. In contrast, the ortho-isomer (CAS 898766-92-2) positions the bromine adjacent to the ketone carbonyl, creating a sterically encumbered environment that can slow oxidative addition with Pd(0) catalysts, particularly when using bulky phosphine ligands such as P(t-Bu)₃ or SPhos . Literature precedent with analogous aryl ketones demonstrates that ortho-substituted aryl halides can require 2–5 fold longer reaction times or elevated catalyst loadings (2–5 mol% vs. 0.5–1 mol%) to achieve comparable conversion in Suzuki-Miyaura couplings [1]. While no direct kinetic study exists for this specific compound series, the well-established principles of steric effects in Pd-catalyzed cross-coupling provide a strong class-level prediction that the para-isomer will react more rapidly and with broader catalyst tolerance than the ortho-isomer [1].

para-Steric advantage
Class-level inference
para-Br: minimal steric hindrance for Pd(0) approach; ortho-Br: adjacent carbonyl creates steric shielding.
Supports para-isomer for faster, higher-yielding cross-coupling under mild conditions.
Based on established cross-coupling principles; no direct kinetic data for this specific pair.
Steric hindrance Cross-coupling efficiency Catalyst selection

1-(4-Bromophenyl)-6-chloro-1-oxohexane: Application Scenarios


Divergent Library Synthesis via Orthogonal Halogens

In medicinal chemistry hit-to-lead programs requiring rapid diversification of a bivalent aryl-alkyl scaffold, 1-(4-bromophenyl)-6-chloro-1-oxohexane enables a two-step divergent sequence: first, palladium-catalyzed Suzuki-Miyaura coupling at the para-aryl bromide to introduce aryl/heteroaryl diversity (favored by the sterically accessible para position with predicted faster kinetics compared to ortho-isomer) ; second, nucleophilic displacement of the terminal alkyl chloride with amines, thiols, or alkoxides to install a second diversity element. This sequence is not directly feasible with the halogen-swapped analog 6-bromo-1-(4-chlorophenyl)hexan-1-one, where the alkyl bromide would compete or react preferentially under nucleophilic conditions [1]. The 98% purity option from Leyan supports the purity requirements for library production where stoichiometric precision is critical .

PROTAC Linker and Bifunctional Molecule Assembly

The compound serves as a six-carbon linker bearing a ketone anchoring point and two chemically addressable halogen handles. In PROTAC (Proteolysis Targeting Chimera) design, the para-bromo group allows attachment of a target-protein ligand via Pd-catalyzed coupling, while the terminal chloride enables subsequent conjugation to an E3 ligase ligand through O- or N-alkylation. The 8.49°C higher boiling point of the para-isomer vs. ortho-isomer provides greater thermal latitude during solvent removal steps after each conjugation . The established GHS hazard classification (H302, H315, H319, H335) from Fluorochem's safety datasheet supports proper risk assessment for scale-up from milligram to gram quantities .

Building Block for Materials Chemistry

In materials chemistry, the para-substitution pattern is essential for maintaining molecular linearity and promoting liquid crystalline or self-assembled monolayer (SAM) behavior. The target compound's para-bromo-para'-chloro arrangement preserves the rod-like geometry required for mesogenic properties, whereas the ortho-isomer introduces a kink that disrupts molecular packing . The higher density of the para-isomer (1.35 g/cm³) compared to the ortho and meta isomers (both 1.349 g/cm³) is consistent with more efficient crystal packing, which may translate to higher melting points and altered solubility profiles relevant to purification by crystallization .

Multi-Gram Scale-Up and Sourcing Security

For process chemistry groups scaling reactions beyond gram quantities, the availability of 5 g pack sizes from Fluorochem (£2641/5g) combined with alternative sourcing from ABCR (97%) and Leyan (98%) mitigates supply chain risk . The documented flash point of 184.035°C exceeds that of both ortho (178.9°C) and meta (181.8°C) isomers, offering a marginally improved safety profile for reactions conducted at elevated temperatures . Procurement teams evaluating total cost of ownership should note that the higher purity specification (98%) may reduce or eliminate the need for pre-reaction purification, offsetting the premium over lower-purity comparator compounds.

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal halogen reactivity profile
Two-step diversification sequence fidelity
PROTAC linker assembly
Bivalent linker with two chemically addressable handles
Conjugation compatibility and thermal process window
Materials chemistry building block
para-Substitution linear geometry
Mesogenic or self-assembly packing behavior
Multi-gram scale-up
Multi-supplier availability and purity grades
Supply chain security and pre-reaction purification need
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